![molecular formula C9H12N+ B1664100 Tranylcypromine hydrochloride CAS No. 1986-47-6](/img/structure/B1664100.png)
Tranylcypromine hydrochloride
Overview
Description
(1R,2S)-2-Phenylcyclopropanaminium is a propylamine formed from the cyclization of the side chain of amphetamine. . It is a monoamine oxidase inhibitor effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .
Mechanism of Action
Target of Action
Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Biochemical Pathways
The inhibition of MAO by this compound affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .
Pharmacokinetics
This compound has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of this compound, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.
Result of Action
The primary result of this compound’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .
Biochemical Analysis
Biochemical Properties
Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . This compound irreversibly inhibits both isoforms of MAO, MAO-A and MAO-B, which are responsible for the breakdown of these neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity .
Cellular Effects
This compound affects various types of cells and cellular processes by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine . This increase influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated levels of serotonin can enhance mood and reduce symptoms of depression . Additionally, this compound’s impact on norepinephrine and dopamine levels can improve alertness and energy levels .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of monoamine oxidase (MAO). By binding to the active site of MAO, this compound prevents the enzyme from catalyzing the breakdown of neurotransmitters . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling effects . Additionally, this compound may also act as a norepinephrine reuptake inhibitor and a weak dopamine releaser at higher doses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 2.5 hours and is metabolized in the liver . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained increases in neurotransmitter levels, which may contribute to its therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively increases neurotransmitter levels and improves depressive symptoms . At higher doses, this compound can cause adverse effects such as insomnia, restlessness, and anxiety . In animal models, high doses of this compound have been associated with increased metabolic rate and reduced body weight .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidative deamination by monoamine oxidase . The compound also interacts with other enzymes, such as cytochrome P450 2A6 (CYP2A6), which can influence its metabolism and clearance . Additionally, this compound affects the phospholipid metabolism, which is essential for normal brain function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution ranging from 1.1 to 5.7 L/kg . It is transported across cell membranes and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where monoamine oxidase (MAO) is located . By inhibiting MAO within the mitochondria, this compound increases the levels of neurotransmitters in the synaptic cleft . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit the enzyme and enhance neurotransmitter signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Phenylcyclopropanaminium involves the cyclization of the side chain of amphetamine. One common method is the asymmetric cyclopropanation of styrene derivatives using chiral catalysts. The reaction conditions typically involve the use of a chiral ligand, a metal catalyst, and a base in an organic solvent .
Industrial Production Methods: Industrial production of (1R,2S)-2-Phenylcyclopropanaminium often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-Phenylcyclopropanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various amines or alcohols.
Substitution: Results in substituted aralkylamines.
Scientific Research Applications
Medical Uses
1. Treatment of Mood Disorders
- Major Depressive Disorder (MDD): TCP is primarily used for treating MDD, particularly atypical depression and cases resistant to other antidepressants like SSRIs or tricyclic antidepressants (TCAs) . It has been shown to be significantly more effective than placebo in alleviating depressive symptoms .
- Anxiety Disorders: TCP also serves as an anxiolytic agent, beneficial for patients exhibiting anxiety alongside depressive symptoms .
2. Other Psychiatric Conditions
- Obsessive-Compulsive Disorder (OCD): TCP has demonstrated efficacy in treating OCD, providing an alternative for patients unresponsive to standard treatments .
- Panic Disorder: It is also recognized for its effectiveness in managing panic disorder, further highlighting its versatility in psychiatric care .
Research Applications
1. Cancer Research
- TCP acts as a lysine-specific demethylase 1 (LSD1) inhibitor, which is significant in cancer biology. LSD1 is implicated in tumor growth and metastasis; thus, TCP's inhibition of this enzyme is being explored as a potential therapeutic approach for various cancers . Research indicates that TCP can regulate leukemia cell maturation and may have applications in treating solid tumors .
2. Neuroprotection
- Emerging studies suggest that TCP may possess neuroprotective properties relevant to neurodegenerative diseases such as Parkinson's disease. Initial clinical trials indicate some improvement in symptoms among Parkinsonian patients treated with TCP, although long-term outcomes remain uncertain .
3. Neuroinflammation
- Recent findings indicate that TCP modulates inflammatory responses in the brain. Specifically, it alters levels of proinflammatory cytokines induced by lipopolysaccharides (LPS) in microglial cells, suggesting a role in managing neuroinflammatory conditions . This property may extend its utility to treating neurodegenerative disorders characterized by inflammation.
Case Studies and Clinical Insights
- A notable case study reported the metabolic conversion of TCP to amphetamines in a patient who suffered a fatal overdose. This raised questions about the metabolic pathways of TCP and the implications for forensic interpretations of drug use . Such findings underscore the necessity for careful monitoring when prescribing TCP, especially given its potential interactions with other substances.
Summary of Findings
Comparison with Similar Compounds
(1R,2S)-Tranylcypromine: Another monoamine oxidase inhibitor with similar therapeutic effects.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A compound with similar structural features but different pharmacological properties.
Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .
Properties
CAS No. |
1986-47-6 |
---|---|
Molecular Formula |
C9H12N+ |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
[(1R,2S)-2-phenylcyclopropyl]azanium |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1 |
InChI Key |
AELCINSCMGFISI-DTWKUNHWSA-O |
SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
Isomeric SMILES |
C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1[NH3+])C2=CC=CC=C2 |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-PCPA Hydrochloride; 2-PCPA HCl; Tranylcypromine hydochloride; Tranylcypromine HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.